molecular formula C18H12N2O6 B134378 N,N'-(Ethylenedioxy)di-phthalimide CAS No. 6437-67-8

N,N'-(Ethylenedioxy)di-phthalimide

Cat. No.: B134378
CAS No.: 6437-67-8
M. Wt: 352.3 g/mol
InChI Key: CDKMESCTNMNHID-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is an organic compound characterized by its unique structure, which includes two isoindoline-1,3-dione groups connected by an ethane-1,2-diylbis(oxy) linker

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is not clearly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) are not clearly mentioned in the search results .

Future Directions

The future directions for the study and application of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) are not clearly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) typically involves the reaction of isoindoline-1,3-dione with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Isoindoline-1,3-dione+Ethylene glycolCatalyst2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)\text{Isoindoline-1,3-dione} + \text{Ethylene glycol} \xrightarrow{\text{Catalyst}} \text{N,N'-(Ethylenedioxy)di-phthalimide} Isoindoline-1,3-dione+Ethylene glycolCatalyst​2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality 2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione).

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Functionalized isoindoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenedioxy)diethyl acetate
  • 2,2’-(Ethylenebis(oxy))bis(isoindoline-1,3-dione)
  • 2,2’-(Ethylenedioxydi)bis(isoindoline-1,3-dione)

Uniqueness

2,2’-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) stands out due to its unique ethane-1,2-diylbis(oxy) linker, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKMESCTNMNHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367237
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-67-8
Record name MS-0459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE
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